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molecular formula C7H12O2 B1606762 Vinyl valerate CAS No. 5873-43-8

Vinyl valerate

Cat. No. B1606762
M. Wt: 128.17 g/mol
InChI Key: BLZSRIYYOIZLJL-UHFFFAOYSA-N
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Patent
US05053507

Procedure details

The procedure of Example 5 (i) was repeated except that vinyl valerate was used instead of 2,2,2-trichloroethyl butyrate to give 10.4 g of S-form of 1-(4-(tetrahydro-2-pyranyloxy)phenyl)ethanol (yield: 94%) and 13.9 g of R-form of 1-(4-tetrahydro-2-pyranyloxy)phenyl)ethyl valerate (yield: 91%).
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C([O:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH:16]([O:18][CH2:19][CH3:20])[CH3:17])=[CH:11][CH:10]=1)[CH3:8])(=O)CCC.[C:21]([O:27][CH:28]=[CH2:29])(=[O:26])[CH2:22][CH2:23][CH2:24][CH3:25]>>[O:18]1[CH2:19][CH2:20][CH2:21][CH2:17][CH:16]1[O:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:6])[CH3:8])=[CH:14][CH:13]=1.[C:21]([O:27][CH2:28][CH3:29])(=[O:26])[CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%
Name
Type
product
Smiles
C(CCCC)(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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